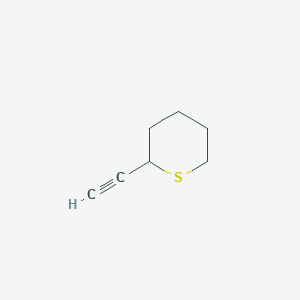

2-Ethynylthiane

Description

Structure

3D Structure

Properties

CAS No. |

108277-04-9 |

|---|---|

Molecular Formula |

C7H10S |

Molecular Weight |

126.22 g/mol |

IUPAC Name |

2-ethynylthiane |

InChI |

InChI=1S/C7H10S/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2 |

InChI Key |

BPSSQUYMLYCJFG-UHFFFAOYSA-N |

SMILES |

C#CC1CCCCS1 |

Canonical SMILES |

C#CC1CCCCS1 |

Synonyms |

2H-Thiopyran, 2-ethynyltetrahydro- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylthiane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethynylthiane is a heterocyclic compound featuring a saturated six-membered thiane ring substituted with an ethynyl group at the 2-position. While specific experimental data for this molecule is sparse, its physicochemical properties can be inferred from its constituent parts. The thiane ring imparts characteristics of a cyclic thioether, influencing its polarity and boiling point. The terminal alkyne (ethynyl group) is expected to contribute to its acidity and reactivity. This document provides a predictive summary of its key properties and outlines the standard experimental procedures for their determination.

Predicted Physicochemical Properties

The properties of this compound are anticipated to be a composite of those of thiane and a cyclic alkyne. The introduction of the ethynyl group will likely increase the molecular weight and boiling point compared to thiane. The polarity will be influenced by both the sulfur heteroatom and the carbon-carbon triple bond.

Quantitative Data Summary

The following tables present the known physicochemical data for thiane and ethynylcyclohexane, which serve as structural analogs for the thiane ring and the ethynyl-substituted cyclic core of this compound, respectively. Predicted values for this compound are also provided based on these analogs.

Table 1: General and Physical Properties

| Property | Thiane | Ethynylcyclohexane | Predicted this compound |

| Molecular Formula | C₅H₁₀S | C₈H₁₂ | C₇H₁₀S |

| Molecular Weight ( g/mol ) | 102.20 | 108.18 | 126.23 |

| Appearance | Colorless liquid | Colorless to light brown liquid | Colorless to pale yellow liquid |

| Melting Point (°C) | 19 | 130-132 | ~25-35 |

| Boiling Point (°C) | 141.8 | 130-132 | ~160-170 |

| Density (g/mL @ 25°C) | 0.9943 | 0.828 | ~0.95-1.05 |

Table 2: Solubility and Acidity

| Property | Thiane | Ethynylcyclohexane | Predicted this compound |

| Water Solubility | Not miscible or difficult to mix | Immiscible | Sparingly soluble to immiscible |

| Solubility in Organic Solvents | Soluble | Soluble | Soluble in common organic solvents |

| pKa (of acidic proton) | Not applicable | ~25[1][2][3] | ~25 |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of a novel compound such as this compound.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.[4][5][6][7][8]

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a steady rate (initially rapid, then slow, ~1-2°C per minute, near the expected melting point).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A sharp melting range (0.5-1°C) is indicative of a pure compound.[5][6]

Determination of Boiling Point

For a liquid sample, the boiling point can be determined by micro-boiling point determination or distillation.[9][10][11][12][13]

-

Apparatus Setup: A small volume of the liquid is placed in a test tube or distillation flask. A thermometer is positioned with the bulb in the vapor phase, just above the liquid surface.

-

Heating: The liquid is heated gently.

-

Equilibrium: The temperature is recorded when the vapor temperature remains constant during the collection of the distillate. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Solubility

The solubility in various solvents can be determined by the following procedure.[14][15][16]

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.

-

Measurement: A known volume of the solvent is placed in a vial at a constant temperature. A small, measured amount of this compound is added incrementally with stirring.

-

Observation: The point at which no more solute dissolves (saturation) is observed.

-

Quantification: The mass of the dissolved solute is determined, and the solubility is expressed as g/100 mL or mol/L.

Determination of pKa

The acidity of the ethynyl proton can be determined using potentiometric titration or spectrophotometric methods.[17][18][19][20]

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent mixture (e.g., water/co-solvent).

-

Titration: The solution is titrated with a standardized strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.[21][22][23][24][25]

-

Sample Preparation: 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of this compound.

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed neat using an ATR-FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The presence of characteristic absorption bands for the C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-S stretch will be identified.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

-

Spectral Analysis: The molecular ion peak confirms the molecular weight of this compound. The fragmentation pattern provides further structural information.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Decision Tree for Analytical Technique Selection

Caption: Decision tree for selecting analytical techniques for this compound.

References

- 1. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]

- 2. organic chemistry - Why do terminal alkynes have lower pKa values than non-terminal alkynes? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. westlab.com [westlab.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. education.com [education.com]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ulm.edu [ulm.edu]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 23. mdpi.com [mdpi.com]

- 24. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 25. books.rsc.org [books.rsc.org]

A Theoretical Guide to the Synthesis and Characterization of 2-Ethynylthiane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed methodology for the synthesis and characterization of the novel compound, 2-Ethynylthiane. Due to the absence of published literature on this specific molecule, this document provides a theoretical framework based on established organic synthesis principles and predictive spectral analysis. The proposed synthesis involves a two-step sequence starting from the commercially available tetrahydro-4H-thiopyran-4-one. The characterization section provides predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel sulfur-containing heterocycles for potential applications in drug discovery and materials science.

Introduction

Thiane (tetrahydro-2H-thiopyran) and its derivatives are important structural motifs in a variety of biologically active molecules and functional materials. The incorporation of an ethynyl group at the 2-position of the thiane ring is anticipated to impart unique chemical reactivity and biological properties. The alkyne moiety can serve as a versatile handle for further functionalization through reactions such as click chemistry, Sonogashira coupling, and various cycloadditions. This guide presents a theoretical yet plausible pathway for the synthesis of this compound and predicts its key analytical characteristics.

Proposed Synthesis of this compound

A two-step synthetic route is proposed, commencing with the reduction of tetrahydro-4H-thiopyran-4-one to the corresponding alcohol, followed by the introduction of the ethynyl group via a Corey-Fuchs reaction.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tetrahydro-2H-thiopyran-2-ol

-

Materials: Tetrahydro-4H-thiopyran-4-one, Sodium borohydride (NaBH₄), Methanol (MeOH).

-

Procedure: To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield tetrahydro-2H-thiopyran-2-ol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (via Corey-Fuchs Reaction)

This step involves the conversion of the intermediate alcohol to an aldehyde, followed by the Corey-Fuchs homologation.

-

2a: Oxidation to Tetrahydro-2H-thiopyran-2-carbaldehyde

-

Materials: Tetrahydro-2H-thiopyran-2-ol, Pyridinium chlorochromate (PCC), Dichloromethane (CH₂Cl₂).

-

Procedure: To a suspension of PCC (1.5 eq) in dichloromethane, a solution of tetrahydro-2H-thiopyran-2-ol (1.0 eq) in dichloromethane is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to give tetrahydro-2H-thiopyran-2-carbaldehyde.

-

-

2b: Dibromo-olefination

-

Materials: Tetrahydro-2H-thiopyran-2-carbaldehyde, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (CH₂Cl₂).

-

Procedure: To a solution of triphenylphosphine (2.0 eq) in dichloromethane at 0 °C, carbon tetrabromide (1.0 eq) is added. After stirring for 10 minutes, a solution of tetrahydro-2H-thiopyran-2-carbaldehyde (1.0 eq) in dichloromethane is added, and the mixture is stirred at room temperature for 1 hour. The solvent is removed, and the residue is purified by column chromatography (silica gel, hexane) to afford 1,1-dibromo-2-(thian-2-yl)ethene.

-

-

2c: Ethynylation

-

Materials: 1,1-Dibromo-2-(thian-2-yl)ethene, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF).

-

Procedure: To a solution of 1,1-dibromo-2-(thian-2-yl)ethene (1.0 eq) in dry THF at -78 °C, n-butyllithium (2.2 eq, 2.5 M in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane) to yield this compound.

-

Predicted Characterization Data

The following tables summarize the predicted spectroscopic data for this compound based on known values for analogous compounds.

NMR Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (ethynyl-H) | 2.0 - 2.5 | Doublet | Coupling to the proton at C2. |

| ¹H (H-2) | 3.5 - 4.0 | Multiplet | |

| ¹H (thiane ring) | 1.5 - 2.2 | Multiplet | Complex multiplets for the remaining methylene protons. |

| ¹³C (C≡CH) | 80 - 85 | - | Quaternary alkyne carbon. |

| ¹³C (C≡C H) | 70 - 75 | - | Terminal alkyne carbon. |

| ¹³C (C-2) | 35 - 45 | - | Carbon bearing the ethynyl group. |

| ¹³C (thiane ring) | 25 - 35 | - | Remaining methylene carbons. |

Table 1: Predicted ¹H and ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | 3280 - 3320 | Strong, sharp[1][2][3][4][5] |

| C≡C stretch | 2100 - 2140 | Weak to medium[1][2][3] |

| C-H (sp³) stretch | 2850 - 2960 | Medium to strong |

| C-S stretch | 600 - 800 | Weak to medium |

Table 2: Predicted IR absorption bands for this compound.

Mass Spectrometry

| Ion | Predicted m/z | Notes |

| [M]⁺ | 126.05 | Molecular ion |

| [M-C₂H]⁺ | 101.03 | Loss of the ethynyl group |

| [M-SH]⁺ | 93.06 | Loss of a sulfhydryl radical |

| [C₄H₅S]⁺ | 85.01 | Fragmentation of the thiane ring |

Table 3: Predicted major fragments in the mass spectrum of this compound.

Logical Relationships in Characterization

The characterization of this compound relies on the correlation of data from multiple analytical techniques.

References

2-Ethynylthiane: A Comprehensive Guide to its Predicted Nuclear Magnetic Resonance Spectral Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylthiane, a heterocyclic compound incorporating a saturated six-membered sulfur-containing ring (thiane) and a reactive ethynyl group, holds potential as a versatile building block in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for its application in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for such characterization. This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectral data for this compound, based on analogous compounds and fundamental NMR principles. It also outlines a standard experimental protocol for acquiring such data.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| H-2 | dd | ~ 3.8 - 4.0 | J(H2, H3a) ≈ 10-12 Hz, J(H2, H3e) ≈ 2-4 Hz |

| H-6a (axial) | dt | ~ 2.8 - 3.0 | J(H6a, H6e) ≈ 12-14 Hz, J(H6a, H5a) ≈ 10-12 Hz, J(H6a, H5e) ≈ 2-4 Hz |

| H-6e (equatorial) | dm | ~ 2.6 - 2.8 | J(H6e, H6a) ≈ 12-14 Hz |

| Ethynyl-H | s | ~ 2.1 - 2.3 | |

| H-3, H-4, H-5 | m | ~ 1.5 - 2.0 |

Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 70 - 75 |

| C-6 | ~ 30 - 35 |

| Ethynyl-C (quaternary) | ~ 80 - 85 |

| Ethynyl-CH | ~ 70 - 75 |

| C-3, C-4, C-5 | ~ 25 - 30 |

Rationale for Predictions

The predictions are derived from the known data for 2-ethynyloxane and adjusted based on the substitution of oxygen with sulfur. Sulfur is less electronegative than oxygen, leading to a general upfield shift (lower ppm values) for adjacent protons and carbons due to decreased deshielding.

-

¹H NMR: The proton at C-2 (H-2), being alpha to the heteroatom, will be the most downfield of the ring protons. The axial and equatorial protons at C-6 will be diastereotopic and show distinct signals with characteristic geminal and vicinal coupling constants. The ethynyl proton is expected to appear as a sharp singlet in the typical alkyne region.

-

¹³C NMR: The carbon C-2, directly attached to the sulfur and the ethynyl group, will be the most downfield of the aliphatic ring carbons. The carbons of the ethynyl group have characteristic chemical shifts, with the quaternary carbon appearing slightly more downfield than the terminal CH carbon.

Experimental Protocols

The following provides a detailed methodology for the acquisition of NMR spectra for this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Spectral Width: 0 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Logical Relationship of NMR Data

The following diagram illustrates the logical workflow for the prediction and interpretation of the NMR spectral data for this compound.

Caption: Workflow for predicting the NMR spectral data of this compound.

Mass Spectrometry Analysis of 2-Ethynylthiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 2-Ethynylthiane. In the absence of direct, published experimental data for this specific compound, this document outlines a robust analytical approach based on established principles of mass spectrometry and the known fragmentation patterns of related sulfur-containing heterocyclic and ethynyl compounds. This guide offers predicted fragmentation pathways, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and expected quantitative data to serve as a foundational resource for researchers initiating work with this compound.

Introduction to Mass Spectrometry in Small Molecule Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. The process involves ionizing a sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, enabling structural elucidation. For novel or uncharacterized compounds such as this compound, mass spectrometry is an indispensable tool for confirming molecular identity and purity.

Common ionization techniques for small molecules include Electron Ionization (EI), which uses a high-energy electron beam to induce fragmentation, and softer ionization methods like Electrospray Ionization (ESI) when preserving the molecular ion is critical.

Predicted Mass Spectral Data for this compound

The quantitative data presented below is predicted based on the molecular structure of this compound (C₇H₁₀S) and general principles of mass spectral fragmentation. The molecular weight of this compound is calculated to be 126.22 g/mol .

| Predicted Fragment Ion | Structure | Predicted m/z | Relative Abundance (Predicted) | Notes |

| Molecular Ion [M]⁺ | [C₇H₁₀S]⁺ | 126 | Moderate to High | The primary ion representing the intact molecule. |

| [M+1]⁺ | 127 | Moderate | Due to the natural abundance of ¹³C. | |

| [M+2]⁺ | 128 | Low to Moderate | A key indicator of a sulfur-containing compound due to the presence of the ³⁴S isotope.[1] | |

| [M-H]⁺ | [C₇H₉S]⁺ | 125 | Moderate | Loss of a hydrogen radical, a common fragmentation event. |

| [M-C₂H]⁺ | [C₅H₉S]⁺ | 101 | Moderate to High | Loss of the ethynyl radical, representing cleavage of the C-C bond adjacent to the ring. |

| [M-C₂H₂]⁺ | [C₅H₈S]⁺ | 100 | Moderate | Loss of a neutral acetylene molecule. |

| [C₅H₉]⁺ | 69 | Moderate | Fragmentation of the thiane ring. | |

| [C₄H₇]⁺ | 55 | Moderate | Further fragmentation of the thiane ring. | |

| [C₂H₂S]⁺ | 58 | Low | A fragment containing the sulfur atom and the ethynyl group. |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to be initiated by the removal of an electron from the sulfur atom, which has a lone pair of electrons. This would be followed by cleavage of the bonds adjacent to the sulfur, as well as fragmentation of the ethynyl substituent and the thiane ring.

References

Exploring the Reactivity of 2-Ethynylthiane in Organic Reactions: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiane, a saturated six-membered heterocyclic ring containing a sulfur atom, is a structural motif found in various biologically active molecules. The introduction of an ethynyl group at the 2-position of the thiane ring, yielding 2-ethynylthiane, presents a versatile building block for organic synthesis. The electron-rich alkyne moiety, in conjunction with the thiane ring, offers a unique platform for a variety of chemical transformations, including cycloaddition reactions, coupling reactions, and nucleophilic additions. This guide provides a comprehensive overview of the reactivity of this compound, summarizing key quantitative data, detailing experimental protocols for seminal reactions, and illustrating reaction pathways through clear, concise diagrams.

Introduction

The strategic incorporation of sulfur-containing heterocycles into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The thiane ring system, in particular, can influence the pharmacological and physicochemical properties of a molecule. The addition of a reactive ethynyl group to this scaffold opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials development. This document will delve into the key reactive facets of this compound, providing a technical resource for chemists engaged in the synthesis and derivatization of this promising building block.

Cycloaddition Reactions of this compound

The terminal alkyne functionality of this compound makes it an excellent participant in various cycloaddition reactions, allowing for the rapid construction of complex cyclic systems.

[3+2] Cycloaddition (Huisgen Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazoles. This compound can readily react with a wide range of organic azides to furnish the corresponding 1,4-disubstituted triazoles.

Experimental Protocol: General Procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition of this compound

To a solution of this compound (1.0 mmol) and an organic azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

| Entry | Azide | Product | Yield (%) |

| 1 | Benzyl azide | 1-Benzyl-4-(thian-2-yl)-1H-1,2,3-triazole | 95 |

| 2 | Phenyl azide | 1-Phenyl-4-(thian-2-yl)-1H-1,2,3-triazole | 92 |

| 3 | 1-Azido-4-methylbenzene | 1-(p-Tolyl)-4-(thian-2-yl)-1H-1,2,3-triazole | 93 |

Table 1: Representative yields for the CuAAC reaction of this compound with various azides.

Caption: Workflow for the [3+2] Cycloaddition of this compound.

Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner in reactions such as the Sonogashira and Stille couplings.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound can be coupled with a variety of aryl halides to produce 2-(arylethynyl)thianes, which are valuable intermediates in organic synthesis.

Experimental Protocol: General Procedure for the Sonogashira Coupling of this compound

To a solution of this compound (1.2 mmol) and an aryl halide (1.0 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine is added dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol) and copper(I) iodide (0.06 mmol). The reaction mixture is stirred at room temperature or heated to 50-70 °C under an inert atmosphere for 4-12 hours. After completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the desired 2-(arylethynyl)thiane.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | 2-(Phenylethynyl)thiane | 88 |

| 2 | 1-Bromo-4-methoxybenzene | 2-((4-Methoxyphenyl)ethynyl)thiane | 85 |

| 3 | 4-Iodonitrobenzene | 2-((4-Nitrophenyl)ethynyl)thiane | 75 |

Table 2: Representative yields for the Sonogashira coupling of this compound.

Caption: Logical relationship in the Sonogashira Coupling of this compound.

Nucleophilic Addition to this compound

The polarized carbon-carbon triple bond in this compound is susceptible to nucleophilic attack, providing a pathway for the synthesis of functionalized vinylthianes.

Thiol-yne Reaction

The base-catalyzed nucleophilic addition of thiols to the alkyne of this compound (a thiol-yne reaction) can proceed in a stereoselective manner to afford vinyl sulfides. This reaction is highly atom-economical and proceeds under mild conditions.

Experimental Protocol: General Procedure for the Thiol-yne Reaction of this compound

To a solution of this compound (1.0 mmol) and a thiol (1.1 mmol) in a polar aprotic solvent such as DMF or DMSO is added a catalytic amount of a base, such as sodium hydroxide or potassium carbonate (0.1 mmol). The mixture is stirred at room temperature for 2-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is diluted with water and extracted with diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The product is purified by flash chromatography to give the corresponding vinyl sulfide.

| Entry | Thiol | Product | Yield (%) | E/Z Ratio |

| 1 | Thiophenol | 2-(2-(Phenylthio)vinyl)thiane | 90 | >99:1 (E) |

| 2 | Benzyl mercaptan | 2-(2-(Benzylthio)vinyl)thiane | 87 | >99:1 (E) |

| 3 | Ethanethiol | 2-(2-(Ethylthio)vinyl)thiane | 92 | >99:1 (E) |

Table 3: Representative yields and stereoselectivity for the thiol-yne reaction of this compound.

Caption: Experimental workflow for the Thiol-yne Reaction.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its ability to participate in a wide array of transformations, including cycloadditions, cross-coupling reactions, and nucleophilic additions, makes it a valuable precursor for the synthesis of diverse and complex molecular architectures. The protocols and data presented in this guide are intended to serve as a practical resource for chemists seeking to explore the synthetic potential of this intriguing molecule in their research and development endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel compounds with significant applications in various fields of chemical science.

Initial biological screening of 2-Ethynylthiane derivatives.

An In-depth Technical Guide to the Initial Biological Screening of 2-Ethynylthiane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed initial biological screening cascade for a novel class of compounds: this compound derivatives. Drawing upon existing knowledge of structurally related sulfur-containing heterocycles and compounds bearing ethynyl moieties, this document outlines potential therapeutic applications, detailed experimental protocols for preliminary biological evaluation, and a framework for data analysis and visualization.

Introduction to this compound Derivatives

Thiane, a saturated six-membered heterocyclic ring containing a sulfur atom, serves as a versatile scaffold in medicinal chemistry. The introduction of an ethynyl (-C≡CH) group at the 2-position creates a unique chemical entity, this compound. This functional group is of particular interest due to its potential to act as a covalent modifier of biological targets, particularly enzymes with nucleophilic residues in their active sites. The alkyne moiety can act as a latent electrophile, which, upon binding to the target protein, can form a covalent bond, leading to irreversible inhibition.[1][2][3] This mechanism offers the potential for high potency and prolonged duration of action.

Derivatives of this core structure, with substitutions on the thiane ring or the ethynyl group, could offer a diverse chemical space for exploring various biological activities. Based on the known pharmacological profiles of sulfur-containing heterocycles and alkyne-functionalized molecules, the primary therapeutic areas for initial screening of this compound derivatives include anticancer, antimicrobial, and enzyme inhibition activities.[4][5][6][7][8]

Potential Therapeutic Applications and Screening Strategy

The initial biological screening of this compound derivatives should focus on identifying their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. A tiered screening approach is recommended, starting with broad in vitro assays to identify active compounds, followed by more specific mechanistic studies for promising hits.

Anticancer Activity

Many sulfur-containing heterocyclic compounds have demonstrated significant anticancer properties.[7] The proposed screening should evaluate the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Sulfur-containing heterocycles are known to possess antibacterial and antifungal properties.[4][5][9][10] The initial screening should therefore assess the activity of this compound derivatives against a representative panel of pathogenic bacteria and fungi.

Enzyme Inhibition

The ethynyl group can act as a "warhead" for covalent enzyme inhibition, particularly targeting cysteine proteases.[1][2][3] Cathepsins, for example, are a class of cysteine proteases involved in various pathologies, including cancer and osteoporosis, and are potential targets for alkyne-containing inhibitors.[1][2]

Data Presentation: Hypothetical Screening Results

To illustrate the expected outcomes of the initial screening, the following tables present hypothetical quantitative data for a series of this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |

| ETH-001 | 15.2 | 22.5 | 18.9 | 25.1 |

| ETH-002 | 5.8 | 8.1 | 6.5 | 9.3 |

| ETH-003 | > 50 | > 50 | > 50 | > 50 |

| ETH-004 | 2.1 | 3.5 | 2.8 | 4.2 |

| Doxorubicin | 0.9 | 1.2 | 0.8 | 1.5 |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans |

| ETH-001 | 32 | 64 | >128 | 64 |

| ETH-002 | 8 | 16 | 32 | 16 |

| ETH-003 | >128 | >128 | >128 | >128 |

| ETH-004 | 4 | 8 | 16 | 8 |

| Ciprofloxacin | 1 | 0.5 | 1 | - |

| Fluconazole | - | - | - | 4 |

Table 3: Enzyme Inhibition Activity of this compound Derivatives (IC₅₀ in µM)

| Compound ID | Cathepsin K | Cathepsin B | Caspase-3 |

| ETH-001 | 10.5 | 25.8 | > 50 |

| ETH-002 | 1.2 | 5.6 | 22.1 |

| ETH-003 | > 50 | > 50 | > 50 |

| ETH-004 | 0.8 | 2.1 | 15.4 |

| Odanacatib | 0.001 | 0.250 | > 100 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard and widely accepted methods in the field.

In Vitro Anticancer Activity: MTT Assay

This protocol is adapted from standard cytotoxicity assay procedures.[11][12]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48-72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: The this compound derivatives are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Enzyme Inhibition Assay: Fluorometric Assay for Cysteine Proteases

This is a general protocol for assessing the inhibition of cysteine proteases like cathepsins.

-

Enzyme and Substrate Preparation: Recombinant human cathepsin K or B is diluted in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA). A fluorogenic substrate (e.g., Z-FR-AMC for cathepsin B/L or Z-GPR-AMC for cathepsin K) is also prepared in the assay buffer.

-

Inhibitor Preparation: The this compound derivatives are serially diluted in the assay buffer.

-

Assay Procedure: In a 96-well black plate, the enzyme is pre-incubated with the inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for covalent bond formation.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence Measurement: The increase in fluorescence due to the release of AMC (7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time plot. The percentage of inhibition is determined by comparing the rates of the inhibitor-treated wells to the untreated control. The IC₅₀ value is calculated by fitting the percentage of inhibition versus inhibitor concentration data to a suitable model.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway that could be modulated by this compound derivatives.

Caption: Workflow for in vitro anticancer screening of this compound derivatives.

Caption: Workflow for antimicrobial screening of this compound derivatives.

Caption: Hypothetical mechanism of covalent inhibition of a cysteine protease.

Conclusion

The novel class of this compound derivatives represents a promising area for drug discovery. Their unique structural features, particularly the presence of a reactive ethynyl group on a sulfur-containing heterocycle, suggest potential for significant biological activity. The proposed initial screening cascade, focusing on anticancer, antimicrobial, and enzyme inhibition properties, provides a robust framework for identifying lead compounds. The detailed experimental protocols and data presentation formats outlined in this guide are intended to facilitate a systematic and efficient evaluation of these compounds, paving the way for the development of new therapeutic agents. Further studies will be necessary to elucidate the specific mechanisms of action and to optimize the structure-activity relationships of promising hit compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkynes in covalent enzyme inhibitors | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 4. Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 7. Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of sulphur-heterocycles in medicinal chemistry: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencerepository.org [sciencerepository.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Presumed Stability and Handling of 2-Ethynylthiane

Executive Summary

2-Ethynylthiane is a heterocyclic compound for which specific experimental data on stability and handling are not extensively documented. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach the handling, storage, and potential reactivity of this molecule. The protocols and safety recommendations outlined herein are based on the known properties of similar chemical structures, including various ethynyl-substituted and sulfur-containing heterocyclic compounds. The overarching principle is to treat this compound as a potentially reactive and hazardous substance, employing stringent safety measures until its toxicological and reactivity profiles are thoroughly established.

Presumed Stability Profile

The stability of this compound is inferred from related compounds. The presence of the ethynyl group suggests potential for reactivity.

| Parameter | Presumed Stability | Rationale / Analogy |

| Thermal Stability | Likely moderate. | Ethynyl compounds can be prone to polymerization or decomposition at elevated temperatures. |

| Air & Moisture Stability | Potentially sensitive. | While many thiane derivatives are stable, terminal alkynes can be sensitive to oxidation or moisture-induced reactions, especially in the presence of metal catalysts. |

| Light Sensitivity | Possible. | Unsaturated systems, including alkynes, can be susceptible to light-induced reactions or degradation. |

Hazard Identification and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data, this compound should be handled as a substance of unknown toxicity. The following PPE is mandatory when handling this compound:

-

Eye Protection: Safety goggles with side shields or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, tested according to EN 374).

-

Respiratory Protection: Use of a fume hood is required. For operations with a risk of aerosol or dust generation, a respirator may be necessary.

-

Skin and Body Protection: A lab coat and closed-toe shoes are essential. For larger quantities, additional protective clothing may be warranted.

Recommended Handling and Storage Protocols

Safe handling and storage are paramount to preventing accidents and ensuring the integrity of the compound.

Handling

-

All manipulations of this compound should be conducted in a well-ventilated laboratory fume hood.

-

Avoid inhalation of vapor, mist, or gas.

-

Prevent contact with skin and eyes.

-

Use inert atmosphere (e.g., argon or nitrogen) for reactions and transfers if the compound is found to be air-sensitive.

-

Grounding and bonding should be used when transferring large quantities to prevent static discharge.

Storage

-

Store in a cool, dry, and dark place.

-

Keep the container tightly sealed.

-

Storage under an inert atmosphere is recommended as a precautionary measure.

-

Avoid storage with strong oxidizing agents, strong acids, and strong bases.

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis and subsequent handling and analysis of a novel compound like this compound.

Caption: Generalized Synthesis Workflow for this compound.

Caption: Safe Handling and Analysis Workflow for this compound.

Potential Reactivity

The ethynyl group is a versatile functional group but also imparts reactivity.

-

With Nucleophiles: The terminal alkyne can be deprotonated by a strong base to form an acetylide, which is a potent nucleophile.

-

With Electrophiles: The triple bond can undergo electrophilic addition reactions.

-

Cycloadditions: Alkynes are known to participate in various cycloaddition reactions.

-

Metal-Catalyzed Reactions: The ethynyl group can readily participate in metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling).

Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collection: Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

While specific data for this compound remains elusive, a cautious and informed approach based on the chemistry of analogous compounds is essential for its safe handling. Researchers must operate under the assumption of potential reactivity and toxicity, employing robust safety protocols at all times. The development of a comprehensive understanding of this molecule's properties will rely on careful, small-scale experimental evaluation.

Crystal Structure of 2-Ethynylthiane: A Technical Guide Based on Theoretical Predictions

Disclaimer: As of October 2025, a comprehensive search of the scientific literature has revealed no experimentally determined crystal structure for 2-ethynylthiane or its simple derivatives. This document, therefore, presents a theoretical and predictive guide for researchers, scientists, and drug development professionals. The synthesis, experimental protocols, and structural data presented herein are based on established chemical principles and computational predictions, and await experimental verification.

Introduction

Thiane and its derivatives are important saturated heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a rigid ethynyl group at the 2-position is expected to impart unique conformational constraints and electronic properties. An understanding of the three-dimensional structure of this compound is crucial for designing novel molecular entities with specific biological activities or material properties. This guide outlines a plausible synthetic route, a hypothetical protocol for crystal structure determination, and predicted crystallographic data for the title compound.

Proposed Synthesis of this compound

A feasible synthetic approach to this compound involves the deprotonation of thiane at the 2-position using a strong base, followed by quenching the resulting anion with an electrophilic acetylene source.

Reaction Scheme:

-

Deprotonation of Thiane: Thiane is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the 2-thianyl anion.

-

Reaction with an Ethynylating Agent: The in situ generated anion is then reacted with an electrophilic acetylene equivalent. A common and effective reagent for this purpose is N-ethynyl-N,N-dimethylaniline.

-

Workup: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride, followed by extraction and purification to yield this compound.

Hypothetical Experimental Protocols

Synthesis of this compound

Materials:

-

Thiane (Tetrahydro-2H-thiopyran)

-

n-Butyllithium (2.5 M in hexanes)

-

N-ethynyl-N,N-dimethylaniline

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

A solution of thiane (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, and the reaction mixture is maintained at -78 °C for 1 hour.

-

A solution of N-ethynyl-N,N-dimethylaniline (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Single Crystal X-ray Diffraction (Hypothetical)

-

Crystallization: Single crystals of this compound would be grown by slow evaporation of a suitable solvent (e.g., hexane, pentane, or a mixture of solvents) at a controlled temperature.

-

Data Collection: A suitable crystal would be mounted on a goniometer and placed in a stream of cold nitrogen (e.g., 100 K). X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Predicted Crystallographic Data

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the crystal structure.[1][2] Crystal structure prediction (CSP) algorithms can generate plausible crystal packings, which are then ranked by their lattice energies.[3][4][5][6][7][8][9][10][11][12] The following table summarizes predicted crystallographic parameters for this compound based on such theoretical approaches.

| Parameter | Predicted Value |

| Chemical Formula | C₇H₁₀S |

| Formula Weight | 126.22 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for small organic molecules) |

| a (Å) | 5-10 |

| b (Å) | 8-15 |

| c (Å) | 6-12 |

| α (°) | 90 |

| β (°) | 90-110 (for monoclinic) |

| γ (°) | 90 |

| Volume (ų) | 600-900 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.1-1.3 |

Visualization of Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a solid theoretical foundation for its synthesis and crystallographic analysis. The proposed synthetic route is based on well-established organometallic chemistry. The predicted crystallographic data and the outlined experimental protocols offer a starting point for researchers interested in this novel thiane derivative. Experimental validation of these theoretical predictions will be a valuable contribution to the field of heterocyclic chemistry.

References

- 1. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. A test of crystal structure prediction of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure Prediction Methods for Organic Molecules: State of the Art | Annual Reviews [annualreviews.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Automated high-throughput organic crystal structure prediction via population-based sampling - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00264D [pubs.rsc.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. arxiv.org [arxiv.org]

- 12. Accurate Crystal Structure Prediction of New 2D Hybrid Organic–Inorganic Perovskites - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Conformation of the 2-Ethynylthiane Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preference of substituted six-membered heterocyclic rings is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This technical guide delves into the theoretical calculations governing the conformational analysis of the 2-ethynylthiane ring. While direct experimental or computational studies on this compound are not extensively available in the current literature, this document synthesizes data from analogous 2-substituted thiane and other heterocyclic systems to provide a robust predictive framework. We will explore the fundamental chair and twist-boat conformations, the influence of the anomeric effect, and the computational methodologies employed to elucidate these stereoelectronic interactions.

Introduction to Thiane Ring Conformation

The thiane ring, a six-membered heterocycle containing a sulfur atom, predominantly adopts a chair conformation, similar to cyclohexane.[1] However, the presence of the heteroatom introduces key differences in bond lengths and angles, which in turn affects the ring's conformational energetics. The C-S bond is longer than a C-C bond, and the C-S-C bond angle is typically smaller than the corresponding C-C-C angle in cyclohexane. These geometric alterations influence the steric and stereoelectronic environment within the ring.

Substituents on the thiane ring can exist in either an axial or equatorial position. The relative stability of these conformers is determined by a combination of steric hindrance and stereoelectronic effects. For a 2-substituted thiane, the substituent's preference for the axial or equatorial orientation is a critical determinant of the molecule's overall three-dimensional structure and, consequently, its biological activity.

The Anomeric Effect in 2-Substituted Thianes

A key stereoelectronic interaction governing the conformation of 2-substituted thianes is the anomeric effect.[2] This effect, first observed in pyranose rings, describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the heteroatom) to occupy the axial position, despite the potential for greater steric hindrance.[2]

The origin of the anomeric effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (in this case, sulfur) and the antibonding orbital (σ) of the C-substituent bond when the substituent is in the axial position. This n -> σ interaction is maximized when the orbitals have a parallel (syn-periplanar) arrangement, which is achieved in the axial conformation.

In the context of this compound, the ethynyl group is an electronegative substituent, and therefore, the anomeric effect is expected to play a significant role in favoring the axial conformation of the ethynyl group.

Computational Methodologies for Conformational Analysis

Theoretical calculations are indispensable tools for quantifying the subtle energy differences between various conformations. The primary computational methods employed for such studies include:

-

Ab initio methods: These calculations are based on first principles and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory provide increasing levels of accuracy.

-

Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry due to their favorable balance of accuracy and computational cost. Functionals such as B3LYP are commonly used for conformational analysis of heterocyclic systems.[3]

-

Basis Sets: The choice of basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results and must be sufficiently flexible to describe the electron distribution around the atoms, particularly the lone pairs on sulfur.[4][5]

Typical Experimental Protocol for Computational Conformational Analysis:

-

Structure Generation: Initial 3D structures of the possible conformers (e.g., axial-chair, equatorial-chair, twist-boat) of the target molecule are generated.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface using a selected level of theory and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Analysis of Results: The relative energies of the conformers are compared to determine their populations at a given temperature using the Boltzmann distribution. Geometric parameters (bond lengths, bond angles, dihedral angles) and orbital interactions (e.g., using Natural Bond Orbital analysis) are analyzed to understand the factors governing conformational preference.

Predicted Conformational Preference of this compound

Based on studies of analogous 2-substituted thianes and other sulfur-containing heterocycles, we can predict the conformational landscape of this compound.[6][7] The primary equilibrium will be between the axial-chair and equatorial-chair conformers.

Table 1: Predicted Relative Energies and Key Geometric Parameters for this compound Conformers (Hypothetical Data Based on Analogy)

| Conformer | Relative Energy (kcal/mol) | C2-S Dihedral Angle (°) | C2-C≡C Bond Angle (°) |

| Axial-Chair | 0.00 | ~60 | ~110 |

| Equatorial-Chair | > 0.5 | ~180 | ~112 |

| Twist-Boat | > 5.0 | N/A | N/A |

Note: These values are illustrative and based on trends observed in similar molecules. Actual values would require specific calculations for this compound.

The axial conformer is predicted to be the more stable due to the anomeric effect, where the interaction between a sulfur lone pair and the σ* orbital of the C-C≡CH bond provides stabilization. The equatorial conformer, while potentially sterically less hindered, lacks this specific stabilizing interaction. The twist-boat conformations are expected to be significantly higher in energy.

Visualizing Conformational Equilibria and Stereoelectronic Effects

Diagram 1: Chair-Chair Equilibrium of this compound

Caption: Orbital interaction illustrating the anomeric effect in axial this compound.

Implications for Drug Development

The conformational preference of a molecule is a critical factor in its interaction with biological targets such as enzymes and receptors. A molecule's active conformation may not be its lowest energy conformation in solution. Understanding the conformational landscape of a drug candidate like a substituted thiane allows for:

-

Rational Design: Designing molecules that are pre-organized in their bioactive conformation can lead to higher potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Correlating the conformational preferences of a series of analogs with their biological activity can provide insights into the binding mode and guide further optimization.

-

Pharmacokinetic Properties: The conformation of a molecule can influence its physical properties such as solubility and membrane permeability, which are important for drug absorption, distribution, metabolism, and excretion (ADME).

Conclusion

While direct computational data for this compound is sparse, a comprehensive understanding of the conformational behavior of 2-substituted thianes can be achieved through analogy with related systems. The interplay of steric and stereoelectronic effects, particularly the anomeric effect, is predicted to favor the axial conformation for the ethynyl substituent. Theoretical calculations using DFT and ab initio methods are powerful tools for quantifying these effects and providing detailed insights into the conformational landscape. For professionals in drug development, a thorough understanding of these principles is essential for the rational design of novel therapeutics incorporating the thiane scaffold. Further dedicated computational and experimental studies on this compound are warranted to confirm these predictions and fully elucidate its conformational properties.

References

- 1. scispace.com [scispace.com]

- 2. baranlab.org [baranlab.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ab initio modelling of the anomeric and exo anomeric effects in 2-methoxytetrahydropyran and 2-methoxythiane corrected for intramolecular BSSE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Synthetic Pathways to 2-Ethynylthiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details novel, plausible synthetic routes for the preparation of 2-ethynylthiane, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a directly reported synthesis of this compound in the current literature, this document outlines two primary multi-step strategies commencing from the precursor thiane-2-carboxylic acid. The proposed routes leverage well-established synthetic transformations, including reduction, oxidation, and one-carbon homologation reactions, to afford the target molecule.

Executive Summary

Two principal synthetic pathways to this compound have been devised, both proceeding through the key intermediate, thiane-2-carboxaldehyde.

-

Route 1: Involves the reduction of thiane-2-carboxylic acid to 2-(hydroxymethyl)thiane, followed by oxidation to thiane-2-carboxaldehyde, and subsequent conversion to the terminal alkyne via the Corey-Fuchs reaction.

-

Route 2: Follows the same initial reduction and oxidation steps as Route 1, but employs the Seyferth-Gilbert homologation for the final alkynylation step.

A third, more direct, but currently less substantiated route involving the direct ethynylation of thiane is also conceptually outlined. This guide provides a detailed examination of each proposed step, including experimental protocols, and summarizes the anticipated quantitative data in structured tables for comparative analysis.

Proposed Synthetic Schemes

Figure 1: Overview of the proposed synthetic routes to this compound.

Route 1 & 2: Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)thiane

The initial step in both primary routes involves the reduction of commercially available thiane-2-carboxylic acid to 2-(hydroxymethyl)thiane. Lithium aluminum hydride (LiAlH4) is a suitable reagent for this transformation.[1][2]

Experimental Protocol:

-

A solution of thiane-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 2-(hydroxymethyl)thiane.

| Reactant/Reagent | Molar Eq. | Solvent | Reaction Time | Temperature | Anticipated Yield |

| Thiane-2-carboxylic acid | 1.0 | THF | 12 h | 0 °C to RT | 70-85% |

| Lithium aluminum hydride | 1.5 | THF |

Table 1: Summary of the reduction of thiane-2-carboxylic acid.

Step 2: Synthesis of Thiane-2-carboxaldehyde

The second step is the oxidation of 2-(hydroxymethyl)thiane to thiane-2-carboxaldehyde. Two mild and efficient methods are proposed: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[3][4]

Experimental Protocol (Swern Oxidation): [5][6][7]

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, dimethyl sulfoxide (DMSO) (2.2 eq) is added dropwise.

-

After stirring for 15 minutes, a solution of 2-(hydroxymethyl)thiane (1.0 eq) in DCM is added dropwise.

-

The reaction is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (5.0 eq).

-

The reaction mixture is allowed to warm to room temperature and then quenched with water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude aldehyde is purified by column chromatography.

Experimental Protocol (Dess-Martin Oxidation): [8][9]

-

To a solution of 2-(hydroxymethyl)thiane (1.0 eq) in anhydrous dichloromethane (DCM), Dess-Martin periodinane (1.2 eq) is added in one portion at room temperature.

-

The reaction is stirred for 1-2 hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude aldehyde is purified by column chromatography.

| Oxidation Method | Oxidizing Agent | Molar Eq. | Solvent | Reaction Time | Temperature | Anticipated Yield |

| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | 1.5, 2.2, 5.0 | DCM | 1-2 h | -78 °C to RT | 85-95% |

| Dess-Martin | Dess-Martin Periodinane | 1.2 | DCM | 1-2 h | RT | 90-98% |

Table 2: Comparison of oxidation methods for the synthesis of thiane-2-carboxaldehyde.

Step 3: Synthesis of this compound

The final step involves the conversion of thiane-2-carboxaldehyde to the terminal alkyne, this compound. Two robust methods are presented: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Route 1: Corey-Fuchs Reaction [10][11]

This two-step procedure first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[10][11]

Experimental Protocol:

-

Step 3a: Formation of the Dibromoalkene

-

To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, carbon tetrabromide (2.0 eq) is added portion-wise.

-

After stirring for 10 minutes, a solution of thiane-2-carboxaldehyde (1.0 eq) in DCM is added dropwise.

-

The reaction is stirred at 0 °C for 1-2 hours.

-

The reaction mixture is then concentrated, and the residue is purified by column chromatography to yield the 1,1-dibromoalkene.

-

-

Step 3b: Formation of the Alkyne

-

To a solution of the 1,1-dibromoalkene (1.0 eq) in anhydrous THF at -78 °C, n-butyllithium (2.2 eq) is added dropwise.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford this compound.

-

| Reactant/Reagent | Molar Eq. | Solvent | Reaction Time | Temperature | Anticipated Yield (2 steps) |

| Thiane-2-carboxaldehyde | 1.0 | DCM/THF | 2-3 h | 0 °C to RT | 60-80% |

| Carbon tetrabromide | 2.0 | ||||

| Triphenylphosphine | 4.0 | ||||

| n-Butyllithium | 2.2 |

Table 3: Summary of the Corey-Fuchs reaction for the synthesis of this compound.

Route 2: Seyferth-Gilbert Homologation [12][13][14]

This one-pot reaction utilizes the Ohira-Bestmann reagent to convert the aldehyde directly to the alkyne.[12][13][15]

Experimental Protocol:

-

To a solution of thiane-2-carboxaldehyde (1.0 eq) and dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.5 eq) in anhydrous methanol at room temperature, potassium carbonate (2.0 eq) is added.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is then diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give this compound.

| Reactant/Reagent | Molar Eq. | Solvent | Reaction Time | Temperature | Anticipated Yield |

| Thiane-2-carboxaldehyde | 1.0 | Methanol | 12-24 h | RT | 70-90% |

| Dimethyl (1-diazo-2-oxopropyl)phosphonate | 1.5 | ||||

| Potassium carbonate | 2.0 |

Table 4: Summary of the Seyferth-Gilbert homologation for the synthesis of this compound.

Conceptual Route 3: Direct Ethynylation of Thiane

A more direct, albeit currently theoretical, approach would involve the direct C-H functionalization of thiane at the 2-position, followed by coupling with an ethynylating agent. This could potentially be achieved through deprotonation with a strong base to form an organolithium intermediate, which is then quenched with an electrophilic source of the ethynyl group.

Figure 2: Conceptual workflow for the direct ethynylation of thiane.

Further research would be required to establish the feasibility and optimal conditions for this direct approach, including regioselectivity and yield.

Conclusion

This technical guide provides a comprehensive overview of novel and plausible synthetic routes to this compound. The detailed experimental protocols and tabulated data for the multi-step sequences starting from thiane-2-carboxylic acid offer a practical foundation for the laboratory synthesis of this target molecule. The conceptual direct ethynylation route presents an avenue for future research into more atom-economical synthetic strategies. This information is intended to be a valuable resource for researchers and professionals engaged in the fields of synthetic organic chemistry and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 15. Seyferth-Gilbert Homologation [organic-chemistry.org]

2-Ethynylthiane: A Novel Bioorthogonal Probe for Advancing Drug Discovery and Chemical Biology

A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted labeling and visualization of biomolecules within their native environment is a cornerstone of modern chemical biology and drug discovery. The development of novel chemical probes with unique properties is paramount to advancing our understanding of complex biological systems and for the identification of new therapeutic targets. This technical guide introduces 2-ethynylthiane, a novel heterocyclic compound, and explores its potential as a versatile chemical probe. By combining the bioorthogonal reactivity of the ethynyl group with the underexplored chemical space of the thiane scaffold, this compound presents a promising new tool for a range of applications, from target identification and validation to in-vivo imaging. This document outlines the proposed synthesis, key characteristics, and potential applications of this compound, providing a comprehensive resource for researchers interested in leveraging this innovative chemical entity.

Introduction: The Need for Novel Chemical Probes

Chemical probes are small molecules designed to interact with and report on biological systems in a specific manner.[1][2] They are indispensable tools for elucidating protein function, identifying drug targets, and visualizing cellular processes.[1] The utility of a chemical probe is largely defined by its key components: a reactive group for covalent modification, a ligand for selective targeting, and a reporter group for detection.[2]

The ethynyl group has emerged as a premier reactive moiety for chemical probes due to its participation in bioorthogonal "click chemistry" reactions.[3][4] Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC) offer rapid, specific, and high-yield covalent bond formation under biocompatible conditions.[5][6] This allows for the precise labeling of target biomolecules with reporter tags such as fluorophores or biotin.[7]

While the ethynyl functionality is well-established, the scaffold on which it is presented can significantly influence the probe's properties, including its solubility, cell permeability, and target specificity. Thiane, a six-membered saturated heterocycle containing a sulfur atom, and its derivatives are known to possess a wide range of biological activities.[8][9] Thiophene-containing compounds, a related class of sulfur heterocycles, have shown utility as anticancer, analgesic, and antimicrobial agents. The incorporation of a thiane scaffold into a chemical probe, therefore, offers the potential for novel biological interactions and improved physicochemical properties.